molecular formula C20H18ClN5O B12580128 N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-04-8

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea

Cat. No.: B12580128
CAS No.: 606105-04-8
M. Wt: 379.8 g/mol
InChI Key: TZMPFWHBBWNDET-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a cyano group, and a chlorophenyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis, depending on the desired substituents. The cyano group is introduced via a nucleophilic substitution reaction, while the chlorophenyl group is attached through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The cyano group may also play a role in inhibiting certain enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N-{2-[(3-cyanoquinolin-2-yl)amino]ethyl}urea
  • N-(2-Chlorophenyl)-N-{2-[(8-methylquinolin-2-yl)amino]ethyl}urea

Uniqueness

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is unique due to the presence of both the cyano and methyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

This compound is characterized by its unique structural features that include:

  • Molecular Formula : C20H18ClN5O
  • Molecular Weight : 379.8 g/mol
  • IUPAC Name : 1-(2-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea
  • CAS Number : 606105-38-8

The compound's structure combines a chlorophenyl group with a cyano-substituted quinoline moiety, which may confer distinct biological properties compared to other similar compounds .

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. Its mechanism of action is believed to involve interference with cellular proliferation pathways, making it a candidate for further investigation in cancer therapy .
  • Antimycobacterial Properties : Preliminary studies suggest that this compound may possess antimycobacterial activity against Mycobacterium tuberculosis. Its effectiveness was evaluated in vitro, indicating potential for development as an antitubercular agent .
  • Mechanism of Action : The biological effects are likely mediated through the inhibition of specific enzymes or pathways critical for cell survival and replication. For instance, quinoline derivatives are known to interact with DNA and RNA synthesis processes, which may explain their cytotoxic effects against tumor cells .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anticancer EvaluationSignificant cytotoxicity against MCF7 (breast cancer) and other tumor cell lines; IC50 values indicate effective dose ranges .
Antimycobacterial ActivityEffective against Mycobacterium tuberculosis H37Rv; showed moderate activity compared to existing treatments .
Mechanistic StudiesInhibition of specific kinases involved in cancer cell signaling pathways identified as a potential mechanism .

Case Study Example

In a study evaluating the compound's anticancer properties, researchers treated human breast cancer cells (MCF7) with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Quinoline Derivative : The initial step involves synthesizing the quinoline core.
  • Introduction of Cyano Group : This is followed by the introduction of the cyano group through nucleophilic substitution reactions.
  • Formation of Urea Linkage : Finally, urea formation occurs under controlled conditions using specific catalysts and solvents to ensure high yield and purity .

The optimization of these synthetic routes is crucial for scalability and cost-efficiency in industrial applications.

Properties

CAS No.

606105-04-8

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea

InChI

InChI=1S/C20H18ClN5O/c1-13-5-4-6-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-8-3-2-7-16(17)21/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25)

InChI Key

TZMPFWHBBWNDET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=CC=C3Cl)C(=O)N)C#N

Origin of Product

United States

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